molecular formula C10H8F3N5O B2719786 1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 477709-08-3

1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2719786
CAS No.: 477709-08-3
M. Wt: 271.203
InChI Key: FFJXVAZMQPMSTG-UHFFFAOYSA-N
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Description

1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a chemical compound developed for scientific research. This pyrazole carboxamide derivative is of significant interest in agricultural chemistry, primarily for its potential as a fungicidal agent. Its molecular design incorporates a 3-trifluoromethyl-1H-pyrazole-4-carboxamide skeleton, a structure known to be associated with bioactivity in crop protection . The compound's core structure is analogous to that of established succinate dehydrogenase inhibitor (SDHI) fungicides, such as penthiopyrad . The mode of action for this class of compounds involves targeting the ubiquinone-binding site (Q-site) of mitochondrial complex II (succinate dehydrogenase) . By binding to this site, they disrupt the electron transport chain in the mitochondrial respiratory system of fungal pathogens, which inhibits energy (ATP) production and ultimately leads to fungal cell death . Research into similar N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide analogues has demonstrated moderate to strong antifungal activities against various phytopathogenic fungi, including Gibberella zeae , Fusarium oxysporum , and Cytospora mandshurica . Some of these related compounds have shown inhibition rates greater than 50% and have outperformed commercial fungicides like carboxin and boscalid in vitro . The inclusion of a pyrimidine ring in the amide moiety is a strategic feature intended to optimize biological activity and contribute to the exploration of structure-activity relationships (SAR) for this class of molecules . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methyl-N-pyrimidin-2-yl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5O/c1-18-5-6(7(17-18)10(11,12)13)8(19)16-9-14-3-2-4-15-9/h2-5H,1H3,(H,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXVAZMQPMSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be introduced through a nucleophilic substitution reaction using a pyrimidine derivative and an appropriate leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidinyl or pyrazole rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Activity
Recent studies have indicated that pyrazole derivatives, including 1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, exhibit antiviral properties. Research has shown that modifications at specific positions on the pyrazole ring can enhance activity against viruses such as the measles virus. For example, derivatives with specific substituents have demonstrated effective inhibition of viral replication at low micromolar concentrations .

2. Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. By binding to the active sites of these enzymes, it may modulate biochemical pathways critical for managing inflammatory responses. This mechanism is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

3. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains, showing moderate activity at specific concentrations. The presence of both pyrimidinyl and trifluoromethyl groups may contribute to this biological activity .

Biochemical Applications

1. Structure-Activity Relationship Studies
The unique structure of this compound makes it an excellent candidate for structure-activity relationship (SAR) studies. Researchers can explore how different substitutions on the pyrazole ring influence biological activity and pharmacokinetic properties, aiding in the design of more effective therapeutic agents .

2. Crystal Structure Analysis
Crystallographic studies have provided insights into the molecular geometry and interactions of this compound with potential biological targets. Such analyses are crucial for understanding how structural variations impact function and efficacy .

Materials Science

1. Development of Novel Materials
Due to its unique chemical properties, this compound can be explored in materials science for developing new polymers or coatings with specific functionalities. The incorporation of trifluoromethyl groups often enhances thermal stability and chemical resistance in materials .

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

A. Pyridine Derivatives

  • 1-Methyl-N-(2-chloropyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6c): Structure: Replaces pyrimidine with a 2-chloropyridin-4-yl group. Synthesis: Yielded 45.1% as a white solid (m.p. 129–131°C) .
  • 1-Methyl-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6h) :
    • Structure : Features a 5-fluoropyridin-2-yl group.
    • Activity : Higher yield (82.4%) and improved thermal stability (m.p. 135–137°C) compared to 6c, attributed to fluorine’s electronegativity enhancing binding affinity .

B. Biphenyl Derivatives

  • Fluxapyroxad (3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide) :
    • Structure : Replaces pyrimidine with a 3',4',5'-trifluorobiphenyl group and uses a difluoromethyl group at position 3.
    • Activity : Superior efficacy against Sclerotinia sclerotiorum (EC₅₀ = 0.71 μg/mL) compared to the target compound’s analogs. The biphenyl scaffold enhances hydrophobic interactions with SDH .
    • Environmental Impact : Low bioaccumulation (BCF = 36–37) due to reduced lipophilicity from fluorine atoms .

C. Thiophene Derivatives

  • Penthiopyrad (1-methyl-N-(2-(4-methylpentan-2-yl)thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) :
    • Structure : Substitutes pyrimidine with a thiophene ring.
    • Activity : A commercial SDHI with broad-spectrum fungicidal activity. The thiophene’s sulfur atom may improve membrane permeability but reduces metabolic stability compared to pyrimidine .
Substituent Variations on the Pyrazole Ring

A. Difluoromethyl vs. Trifluoromethyl at Position 3

  • 3-(Difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide (9b) :
    • Activity : EC₅₀ = 0.97 μg/mL against S. sclerotiorum, outperforming trifluoromethyl analogs. Difluoromethyl’s smaller size and polarity may optimize steric and electronic interactions .
  • 3-(Trifluoromethyl) Derivatives : Generally exhibit higher lipophilicity, which may enhance persistence but increase bioaccumulation risk .

Structure-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity Example
Pyrimidine Ring Enhances hydrogen bonding with SDH’s His-267 and Arg-43 residues. Target compound
Biphenyl Scaffold Improves hydrophobic interactions; fluorination reduces resistance development. Fluxapyroxad
Thiophene Ring Increases membrane permeability but reduces oxidative stability. Penthiopyrad
Difluoromethyl at Position 3 Balances steric bulk and polarity for optimal binding. Compound 9b

Environmental and Regulatory Considerations

  • Bioaccumulation : Trifluoromethyl derivatives (e.g., penthiopyrad) may pose higher accumulation risks than difluoromethyl analogs (e.g., fluxapyroxad) due to increased lipophilicity .
  • Regulatory Status : Fluxapyroxad is approved for use on coffee and stevia (EPA, 2023), while pyrimidine-based compounds are under exploration for herbicide applications (e.g., compound 5k in ) .

Biological Activity

1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole derivative class. This compound features a trifluoromethyl group, a pyrimidinyl group, and a carboxamide group attached to a pyrazole ring, making it a subject of interest in various biological studies due to its potential therapeutic applications.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Introduction of the Trifluoromethyl Group : Utilizes trifluoromethylation reagents such as trifluoromethyl iodide.
  • Attachment of the Pyrimidinyl Group : Accomplished via nucleophilic substitution reactions with appropriate pyrimidine derivatives.

These synthetic routes ensure that the compound retains its unique structural characteristics, which are crucial for its biological activity.

Anticancer Properties

Research indicates that compounds with a pyrazole structure, including this compound, exhibit significant anticancer activities. Notably:

  • In vitro Studies : Demonstrated inhibition of cell proliferation in various cancer types, including lung, colorectal, and breast cancers .
  • In vivo Evaluations : Suggested potential efficacy against tumor growth in animal models.

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to specific active sites. For instance:

  • Inhibitory effects on certain kinases have been noted, suggesting its role in modulating signaling pathways associated with cancer progression .

Antimicrobial Activity

Some derivatives of pyrazole compounds have shown moderate antifungal activities. For example:

  • Studies indicated that specific analogs exhibited over 50% inhibition against phytopathogenic fungi at concentrations of 100 µg/mL .

The mechanism by which this compound exerts its biological effects includes:

  • Receptor Binding : Interaction with cellular receptors that modulate signaling pathways.
  • Pathway Modulation : Affecting biochemical pathways leading to altered cellular responses.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound NameKey DifferencesBiological Activity
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideLacks pyrimidinyl groupLimited anticancer activity
N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideLacks methyl groupModerate enzyme inhibition
1-methyl-N-(2-pyrimidinyl)-1H-pyrazole-4-carboxamideLacks trifluoromethyl groupReduced antimicrobial effects

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Notable findings include:

  • A study published in ACS Omega highlighted the potential of pyrazole derivatives in cancer treatment, emphasizing their ability to inhibit tumor growth in various models .
  • Another research indicated that certain pyrazolo derivatives demonstrated significant anti-inflammatory properties by inhibiting key cytokines involved in inflammatory responses .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions starting with a pyrazole core modified with trifluoromethyl and pyrimidinyl groups. Key steps include:

  • Condensation reactions : Use 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with 2-aminopyrimidine under carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF.
  • Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of carbodiimide) and reaction time (12–24 hours) to improve yields. Monitor via TLC or LCMS .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (C18 columns, acetonitrile/water mobile phase) ensures high purity (>95%) .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, LCMS) during structural validation?

Methodological Answer:

  • NMR analysis : Compare experimental 1H^1H NMR chemical shifts with computed spectra (e.g., using ACD/Labs or MestReNova). For example, the pyrazole proton typically resonates at δ 6.3–7.5 ppm, while trifluoromethyl groups appear as singlets in 19F^{19}F NMR .
  • LCMS validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions ([M+H]+^+). Discrepancies may arise from residual solvents; repurify via recrystallization (e.g., ethanol/water) .

Advanced Research Questions

Q. What strategies are effective for enhancing the solubility and bioavailability of this pyrazole-carboxamide derivative in preclinical studies?

Methodological Answer:

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions (e.g., pyrimidinyl ring) via nucleophilic substitution.
  • Formulation approaches : Use co-solvents (e.g., PEG 400 or cyclodextrins) or nanoemulsions to improve aqueous solubility. Assess bioavailability using Caco-2 cell permeability assays .
  • Pro-drug design : Convert the carboxamide to ester derivatives (e.g., methyl or pivaloyloxymethyl esters) to enhance membrane permeability, with enzymatic cleavage in vivo .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity to kinase targets?

Methodological Answer:

  • Electronic effects : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the pyrazole ring, enhancing interactions with kinase ATP-binding pockets (e.g., hydrophobic subpockets).
  • Binding studies : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to compare binding free energies with non-fluorinated analogs. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational methods are suitable for predicting binding modes with kinase targets, and how can in vitro assays validate these predictions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR or JAK2). Focus on hydrogen bonds between the pyrimidinyl group and hinge-region residues (e.g., Met793 in EGFR) .
  • In vitro validation : Conduct kinase inhibition assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM). Compare IC50_{50} values with docking scores to refine computational models .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in silico predictions and in vitro assays be addressed?

Methodological Answer:

  • Re-evaluate assumptions : Check force field parameters in docking studies (e.g., protonation states of histidine residues).
  • Experimental controls : Repeat assays with positive controls (e.g., staurosporine for kinase inhibition) and assess compound stability under assay conditions (e.g., LCMS post-incubation) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyrazole derivatives in PubChem) to identify trends in false positives/negatives .

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